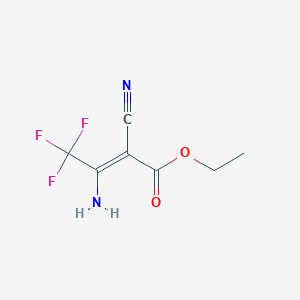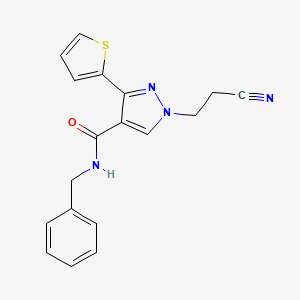![molecular formula C18H13Cl2NO3S B4899159 5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4899159.png)
5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione, also known as DTT, is a synthetic compound that has been widely used in scientific research. DTT is a thiol-based reducing agent that is commonly used to reduce disulfide bonds in proteins and peptides. The compound is highly effective in reducing disulfide bonds and has been used in a variety of biochemical and biophysical applications.
Mécanisme D'action
5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione works by attacking the sulfur atoms in the disulfide bond, breaking the bond and forming two thiol groups. The thiol groups are highly reactive and can form new bonds with other molecules, such as other thiol groups or metal ions. This mechanism of action makes this compound an effective reducing agent for disulfide bonds in proteins and peptides.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. The compound has been shown to protect cells from oxidative stress and to have anti-inflammatory effects. This compound has also been shown to be involved in the regulation of gene expression and to have a role in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione has several advantages as a reducing agent for disulfide bonds in proteins and peptides. The compound is highly effective and can reduce disulfide bonds in a variety of proteins and peptides. This compound is also stable and can be stored for long periods of time without losing its reducing activity. However, this compound has some limitations in lab experiments. The compound can be toxic to cells at high concentrations and can interfere with some biochemical assays. Additionally, this compound can react with other molecules in the sample, leading to unwanted side reactions.
Orientations Futures
There are several future directions for the use of 5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione in scientific research. One area of interest is the use of this compound in the study of protein-protein interactions. The compound has been shown to disrupt protein-protein interactions by reducing disulfide bonds, and this property could be used to study the role of disulfide bonds in protein-protein interactions. Another area of interest is the use of this compound in the study of protein folding. The compound has been shown to be effective in promoting protein folding, and this property could be used to study the folding of complex proteins. Finally, the use of this compound in the preparation of samples for mass spectrometry is an area of ongoing research, as the compound has been shown to improve the quality of mass spectrometry data by reducing disulfide bonds in proteins and peptides.
Conclusion:
This compound is a highly effective reducing agent for disulfide bonds in proteins and peptides. The compound has been widely used in scientific research and has several advantages and limitations in lab experiments. This compound has several biochemical and physiological effects and has several future directions for use in scientific research. The compound's mechanism of action makes it an important tool in the study of protein structure, folding, and function.
Méthodes De Synthèse
5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione is synthesized by reacting 3,4-dichlorobenzyl alcohol with 4-(methylthio)benzaldehyde in the presence of a base such as sodium methoxide. The resulting intermediate is then reacted with thioacetic acid to form the final product, this compound. The synthesis method is relatively simple and yields high purity this compound.
Applications De Recherche Scientifique
5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione is widely used in scientific research as a reducing agent for disulfide bonds in proteins and peptides. The compound is highly effective in reducing disulfide bonds and has been used in a variety of biochemical and biophysical applications. This compound is commonly used in protein structure determination, protein folding studies, and protein purification. The compound has also been used in the study of enzyme kinetics and in the preparation of samples for mass spectrometry.
Propriétés
IUPAC Name |
(5Z)-5-[[4-[(3,4-dichlorophenyl)methoxy]phenyl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO3S/c1-21-17(22)16(25-18(21)23)9-11-2-5-13(6-3-11)24-10-12-4-7-14(19)15(20)8-12/h2-9H,10H2,1H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIHXFZPUGYLNN-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclohexyl-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B4899080.png)


![1-(9-anthrylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4899100.png)
![methyl 4-{[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-4-oxobutanoate](/img/structure/B4899106.png)
![6-methyl-5-{5-[2-(2-thienyl)-1,3-thiazol-4-yl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4899108.png)


![4-(4-isopropylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4899142.png)
![N-cyclopropyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4899147.png)
![4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid](/img/structure/B4899151.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4899166.png)

